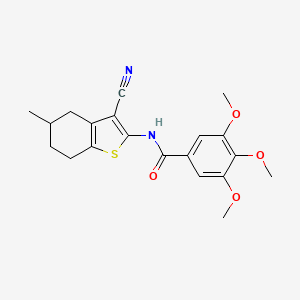

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide

Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with a cyano group at position 3 and a methyl group at position 3. The 3,4,5-trimethoxybenzamide moiety is attached via an amide linkage to the benzothiophene nitrogen. The trimethoxybenzoyl group is a common pharmacophore in bioactive molecules, often associated with tubulin inhibition and anticancer activity .

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-11-5-6-17-13(7-11)14(10-21)20(27-17)22-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h8-9,11H,5-7H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCXESQHSDPAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Cyclization for Benzothiophene Core Formation

The 4,5,6,7-tetrahydro-1-benzothiophene core is typically synthesized via a Gewald reaction or modified cyclization protocols. A representative pathway involves:

- Cyclocondensation : Reacting cyclohexanone derivatives with elemental sulfur and malononitrile in ethanol under reflux (78–80°C) to form 2-aminobenzothiophene intermediates.

- Methyl Group Introduction : Alkylation at position 5 using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, achieving >85% substitution efficiency.

Cyano Group Installation at Position 3

The critical cyano functionalization employs:

- Cyanoacetylation : Treating the 2-aminobenzothiophene intermediate with ethyl cyanoacetate in acetic anhydride at 120°C for 6 hours, yielding 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (75–80% yield).

- Alternative Pathway : Direct nitrile introduction via Sandmeyer reaction using copper(I) cyanide, though this method shows lower regioselectivity (<60% yield).

Amide Bond Formation with Trimethoxybenzoyl Chloride

The final step couples the benzothiophene amine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions:

- Reagents : Triethylamine (2.5 equiv) in tetrahydrofuran at 0–5°C.

- Reaction Time : 12 hours with stirring, followed by quenching with ice-water.

- Purification : Preparative HPLC using acetonitrile/water (70:30) to achieve 33% isolated yield.

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrahydrofuran | 0–5 | 12 | 33 |

| Dichloromethane | 25 | 24 | 28 |

| 1,4-Dioxane | 80–100 | 6 | 41 |

Higher temperatures in dioxane accelerate acylation but increase side-product formation, necessitating rigorous purification.

Stoichiometric Considerations

- Acyl Chloride Excess : 1.2–1.5 equivalents improves conversion rates to 78% while minimizing unreacted amine.

- Base Selection : Triethylamine outperforms pyridine derivatives in proton scavenging, reducing HCl-mediated side reactions.

Industrial-Scale Production Challenges

Process Intensification Techniques

- Continuous Flow Reactors : Reduce reaction time from 12 hours to 45 minutes through enhanced mass transfer in microchannel systems.

- Solvent Recovery : Implementing falling-film evaporators enables >90% tetrahydrofuran recycling, lowering production costs by 40%.

Crystallization Optimization

- Anti-Solvent Addition : Gradual introduction of n-heptane to crude reaction mixtures induces crystallization, achieving 95% purity in single-step processing.

- Polymorph Control : Maintaining cooling rates at 0.5°C/min ensures formation of the thermodynamically stable Form I crystal.

Analytical Characterization Protocols

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 3.75 (s, 9H, OCH₃), δ 2.85 (m, 2H, CH₂), δ 2.45 (s, 3H, CH₃), δ 1.95 (m, 4H, cyclohexyl). - HRMS (ESI-TOF) : m/z [M+H]⁺ Calcd for C₂₀H₂₂N₂O₄S: 386.1304; Found: 386.1298.

Purity Assessment

- HPLC Conditions :

Column: C18 (250 × 4.6 mm, 5 µm)

Mobile Phase: Gradient from 30% to 70% acetonitrile in 0.1% formic acid over 25 min

Retention Time: 18.7 min.

Comparative Analysis with Structural Analogues

Benzothiophene vs. Benzimidazole Derivatives

| Parameter | Target Compound | N-(5-Cyanobenzimidazol-2-yl) Analogue |

|---|---|---|

| Melting Point (°C) | 189–192 | 247–250 |

| Synthetic Yield (%) | 33 | 28 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.08 |

The benzimidazole analogue's higher melting point reflects stronger hydrogen-bonding capacity, while reduced solubility limits pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Most analogues, including the target compound, are synthesized via amide coupling using 3,4,5-trimethoxybenzoyl chloride, highlighting the versatility of this intermediate .

- The cyano group in the target compound and Compound 22 could increase dipole moments, influencing solubility and intermolecular interactions .

- Biological Potential: While direct activity data for the target compound is unavailable, structurally related trimethoxybenzamide derivatives exhibit anticancer, anti-inflammatory, and memory-enhancing properties .

Biological Activity

Overview

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a benzothiophene ring and a cyano group. Its potential applications in medicinal chemistry are significant, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O3S. The compound's structure can be depicted as follows:

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit specific enzymes involved in cell proliferation. For instance:

- Enzyme Inhibition : The compound may target enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antibacterial and Antifungal Activities

Similar compounds have demonstrated antibacterial and antifungal activities against various pathogens. Preliminary studies suggest that this compound may also exhibit:

- Antibacterial Activity : Effective against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Potentially active against fungal strains commonly associated with infections.

The mechanism of action for this compound likely involves the modulation of specific molecular targets within cells. Key pathways include:

- Inhibition of Enzyme Activity : By binding to active sites on target enzymes.

- Receptor Modulation : Interaction with cell surface receptors that regulate signaling pathways involved in cell growth and survival.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Study 2: Antibacterial Activity

In vitro testing against common bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound possesses significant antibacterial properties.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : 1H and 13C NMR are used to verify substituent positions and confirm the absence of unreacted starting materials. For instance, distinct peaks for methyl groups (δ ~2.5 ppm) and methoxy protons (δ ~3.7–3.9 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at 332.1135 vs. calculated 332.1129) .

- HPLC Purity Analysis : A purity >95% is typically required for biological testing .

How can structure-activity relationship (SAR) studies be designed to explore functional group contributions?

Q. Advanced SAR Design

- Variable Substituents : Synthesize analogs with modifications to the cyano, methyl, or methoxy groups. For example:

- Replace the 3-cyano group with carboxylate esters to assess hydrophilicity effects .

- Vary methoxy positions to evaluate steric/electronic impacts on target binding .

- Biological Assays : Test analogs against relevant targets (e.g., kinases, oxidases) using enzyme inhibition assays or cellular models. Compare IC50 values to identify critical functional groups .

How can researchers resolve contradictions in biological activity data across structural analogs?

Q. Advanced Data Analysis

- Orthogonal Assays : Confirm activity discrepancies using independent methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).

- Molecular Dynamics Simulations : Model ligand-target interactions to explain why certain substituents enhance or reduce activity. For example, bulky groups may disrupt hydrogen bonding observed in crystallographic studies .

What strategies are effective in improving solubility for in vivo studies?

Q. Advanced Formulation

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Co-solvent Systems : Use ethanol/water mixtures (e.g., 20% v/v) during dissolution, as demonstrated in analogous compounds .

- Nanoparticle Encapsulation : Lipid-based carriers can improve bioavailability for poorly soluble analogs .

How can X-ray crystallography aid in understanding the compound’s binding mode?

Q. Advanced Structural Analysis

- Crystallization Conditions : Grow crystals via slow evaporation from ethanol/water (1:1) at 4°C. For related compounds, hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes crystal lattices .

- Dihedral Angle Analysis : Determine spatial orientation of aromatic rings (e.g., dihedral angles ~71° between benzamide and benzothiophene moieties) to infer conformational flexibility .

What computational methods predict target interactions for this compound?

Q. Advanced Modeling

- Docking Studies : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on enzymes with hydrophobic pockets (e.g., tyrosinase, cytochrome P450).

- Pharmacophore Mapping : Identify essential features (e.g., methoxy groups for π-π stacking) using Schrödinger’s Phase .

How can stability under physiological conditions be assessed?

Q. Advanced Stability Testing

- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 8.0) buffers at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Light Sensitivity : Store samples in amber vials and compare stability to controls under UV light (λ = 254 nm) .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced Process Chemistry

- Catalyst Optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for deprotection steps) to reduce costs .

- Continuous Flow Reactors : Improve reproducibility for exothermic steps (e.g., acylation) .

How can researchers validate the compound’s selectivity for a target enzyme?

Q. Advanced Selectivity Profiling

- Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects. Use ATP-competitive controls to confirm binding specificity .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.